molecular formula C9H7NO2S B1443393 4-(1,3-Thiazol-2-yloxy)phenol CAS No. 1178500-32-7

4-(1,3-Thiazol-2-yloxy)phenol

Cat. No. B1443393
M. Wt: 193.22 g/mol
InChI Key: GFCXHVRYLGJATR-UHFFFAOYSA-N
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Description

“4-(1,3-Thiazol-2-yloxy)phenol” is a chemical compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . It has recently gained attention in various fields of research and industry due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of “4-(1,3-Thiazol-2-yloxy)phenol” consists of a phenol group attached to a thiazole ring via an oxygen atom . The phenol group contributes to the compound’s reactivity and potential biological activity.


Chemical Reactions Analysis

Phenolic compounds, such as “4-(1,3-Thiazol-2-yloxy)phenol”, are known to undergo various chemical reactions. For instance, they can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . They can also react with active metals to form the corresponding phenoxide .


Physical And Chemical Properties Analysis

“4-(1,3-Thiazol-2-yloxy)phenol” has a predicted boiling point of 353.9±44.0 °C and a predicted density of 1.368±0.06 g/cm3 . Its pKa is predicted to be 9.45±0.15 .

Scientific Research Applications

Molecular Structure and Spectroscopy

Research has demonstrated the utility of thiazole derivatives in the understanding of molecular structure and spectroscopy. For instance, Viji et al. (2020) utilized quantum chemical calculations and molecular docking to explore the molecular structure and spectroscopic data of a thiazole derivative, highlighting its potential in biological applications based on molecular docking predictions (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Sensor Development and Detection

Thiazole derivatives have been recognized for their relevance in developing sensors for detecting metal ions and other chemical entities. A study by Lambert et al. (2000) on fluorophores containing the thiazoline chromophore indicates their selective detection capabilities for Al3+ ions, suggesting applications in biological and environmental monitoring (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).

Materials Science and Organic Electronics

In materials science, particularly in organic electronics, thiazole-based compounds have shown promising results. For example, Zhang et al. (2016) designed thiazolo[5,4-d]thiazole derivatives that undergo excited-state intramolecular proton transfer, enabling wide emission tuning and the development of white organic light-emitting diodes (WOLEDs) (Zhang, Chen, Hung, Tang, Hsu, Chen, Meng, & Chou, 2016).

Corrosion Inhibition

Thiazole compounds have also been evaluated for their effectiveness as corrosion inhibitors. Research by Farahati et al. (2019) discusses the synthesis and application of thiazoles as corrosion inhibitors for copper, showcasing their high inhibition efficiencies and potential in protective coatings (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Antimicrobial and Anticancer Applications

Furthermore, thiazole derivatives have been synthesized and tested for their antimicrobial and anticancer activities. Al-adilee & Hessoon (2019) prepared thiazolyl azo dye ligand and metal complexes, which demonstrated significant antibacterial and antifungal activities, as well as in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019).

properties

IUPAC Name

4-(1,3-thiazol-2-yloxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-7-1-3-8(4-2-7)12-9-10-5-6-13-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCXHVRYLGJATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Thiazol-2-yloxy)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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